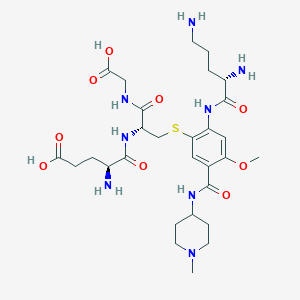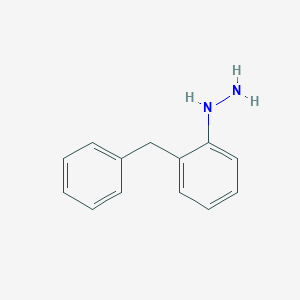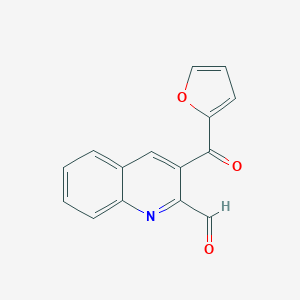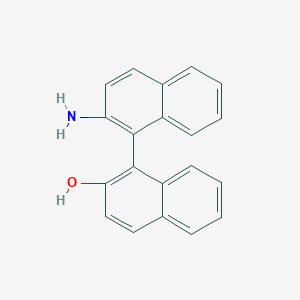
7-Chlor-2-hydroxychinolin
Übersicht
Beschreibung
7-Chloro-2-hydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound with the formula C9H7N. This compound is characterized by the presence of a chlorine atom and a hydroxyl group, which are attached to the quinoline skeleton at the 7th and 2nd positions, respectively. The presence of these functional groups is expected to influence the chemical reactivity and physical properties of the molecule, as well as its potential biological activities.
Synthesis Analysis
The synthesis of 7-chloroquinoline derivatives has been explored in various studies. For instance, the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides has been achieved with good to excellent yields, indicating the efficiency of this method for producing new heterocyclic compounds with potential pharmacological activities . Another innovative approach for synthesizing related compounds involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) mediated oxidation, which offers increased yield and reasonable reaction time . These methods highlight the versatility and adaptability of synthetic strategies to produce 7-chloroquinoline derivatives.
Molecular Structure Analysis
The molecular structure of 7-chloro-2-hydroxyquinoline and its derivatives can be studied using various spectroscopic techniques. For example, vibrational spectroscopic investigations, along with ab initio and density functional theory (DFT) studies, have been conducted on similar compounds like 7-bromo-5-chloro-8-hydroxyquinoline to determine their structural parameters and normal modes of vibration . Such studies are crucial for understanding the molecular geometry and electronic properties of these compounds.
Chemical Reactions Analysis
7-Chloro-2-hydroxyquinoline and its derivatives participate in a variety of chemical reactions. The chloromethylation of 8-hydroxyquinoline, for instance, leads to the formation of a chloromethyl derivative, which can be converted into a hydroxymethyl derivative in alkaline solution . Additionally, the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation has been reported, demonstrating the potential for innovative synthetic techniques to enhance the chemical diversity of this class of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-chloro-2-hydroxyquinoline derivatives are influenced by their molecular structure. The introduction of substituents such as chlorine, hydroxyl, and alkoxy groups can affect properties like solubility, melting point, and reactivity. The antimicrobial, antimalarial, and anticancer activities of these compounds suggest that they have significant biological relevance, which may be attributed to their physicochemical characteristics .
Relevant Case Studies
Several studies have evaluated the biological activities of 7-chloroquinoline derivatives. For example, chloroquine, a 4-aminoquinoline derivative, has been shown to sensitize breast cancer cells to chemotherapy independent of autophagy . Another study demonstrated the anticonvulsant, antinociceptive, and anti-inflammatory activities of 7-chloroquinoline-1,2,3-triazoyl carboxamides in vivo . Furthermore, the antimalarial activity of 1H-1,2,3-triazole-tethered 7-chloroquinoline conjugates has been assessed, with some compounds displaying potent activity against the chloroquine-resistant W2 strain of Plasmodium falciparum . These case studies underscore the therapeutic potential of 7-chloroquinoline derivatives in various medical applications.
Wissenschaftliche Forschungsanwendungen
Mycobacterium Tuberculosis-Inhibitor
Angesichts der globalen Gesundheitsherausforderung, die durch Tuberkulose entsteht, könnte die potenzielle Anwendung der Verbindung als Inhibitor von Mycobacterium tuberculosis von Bedeutung sein.
Jede dieser Anwendungen würde weitere Forschung und Entwicklung erfordern, um die Wirksamkeit und Sicherheit von 7-Chlor-2-hydroxychinolin in diesen Rollen zu bestimmen .
Zukünftige Richtungen
The future directions of research on “7-Chloro-2-hydroxyquinoline” could involve further exploration of its biological activities and potential applications in medicine. For instance, it has been suggested that compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
Wirkmechanismus
Target of Action
7-Chloro-2-hydroxyquinoline, also known as Clioquinol , primarily targets metal ions, specifically zinc and copper . These metal ions play crucial roles in various biological processes, including enzymatic reactions, protein structure, and cellular signaling .
Mode of Action
Clioquinol acts as a metal ionophore , facilitating the transport of zinc and copper ions across cell membranes . This interaction with metal ions and the subsequent changes in their intracellular concentrations constitute the primary mode of action of 7-Chloro-2-hydroxyquinoline .
Biochemical Pathways
The compound’s ability to alter intracellular concentrations of zinc and copper suggests that it may impact pathways where these metals serve as essential cofactors . For instance, zinc is a critical component of numerous enzymes involved in DNA synthesis and repair, protein synthesis, and cell division .
Pharmacokinetics
This suggests that the compound may have good bioavailability when applied topically .
Result of Action
The primary molecular effect of 7-Chloro-2-hydroxyquinoline is the alteration of intracellular concentrations of zinc and copper . This can lead to various cellular effects, depending on the specific roles of these metals in the cell. For example, in Alzheimer’s disease models, the compound has been reported to disrupt the interaction between metals and the Aβ peptide in the brain, which may help alleviate disease symptoms .
Action Environment
The action of 7-Chloro-2-hydroxyquinoline can be influenced by various environmental factors. For instance, the presence of other metal ions in the environment could potentially compete with zinc and copper for binding with the compound, thereby affecting its efficacy . Additionally, factors such as pH and temperature could impact the stability of the compound .
Biochemische Analyse
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules . For example, 7-Chloro-4-hydroxyquinoline has been shown to have a good binding affinity with the ACE2 enzyme, which is a critical initial step for SARS-CoV-2 to enter target cells .
Cellular Effects
It has been suggested that 7-Chloro-4-hydroxyquinoline displays antitumor properties due to tautomerism, making it a good Michael acceptor for nucleophilic attack . This suggests that it could influence cell function by interacting with DNA/RNA in the host body .
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that quinoline derivatives can exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that quinoline derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that quinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that quinoline derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that quinoline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
7-chloro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRJFDTZVULXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50945275 | |
| Record name | 7-Chloroquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22614-72-8 | |
| Record name | 22614-72-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloroquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloroquinolin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)


![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)



![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)



![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)
![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)